molecular formula C11H13FN2O3 B2919974 Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate CAS No. 1485818-02-7

Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate

Cat. No.: B2919974
CAS No.: 1485818-02-7
M. Wt: 240.234
InChI Key: PYYMRUHEXRPFHE-UHFFFAOYSA-N
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Description

Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate: is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . It is classified under various chemical categories, including amides, aniline and impurities, esters, halogenated benzenes, other cyclic compounds, and primary amines . This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate typically involves the reaction of 2-amino-4-fluorobenzoyl chloride with methyl L-alaninate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for temperature and pH control ensures consistent product quality. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5-difluorobenzoate: Another fluorinated ester with similar structural properties.

    Methyl 2-[(2-amino-4-chlorophenyl)formamido]propanoate: A chlorinated analog with comparable reactivity.

    Methyl 2-[(2-amino-4-bromophenyl)formamido]propanoate: A brominated derivative with similar chemical behavior.

Uniqueness

Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its reactivity and binding affinity in various chemical and biological contexts .

Properties

IUPAC Name

methyl 2-[(2-amino-4-fluorobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-6(11(16)17-2)14-10(15)8-4-3-7(12)5-9(8)13/h3-6H,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYMRUHEXRPFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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